1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTVSHHCWHMESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967148 | |
| Record name | 1-(2-Chlorophenyl)-4-[(furan-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198318 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5270-76-8 | |
| Record name | 1-(2-Chlorophenyl)-4-[(furan-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for 1 2 Chlorophenyl 4 Furan 2 Ylmethyl Piperazine
Retrosynthetic Analysis of the 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine Core Structure
A retrosynthetic analysis of this compound suggests two primary disconnection approaches, breaking the molecule down into simpler, commercially available, or readily synthesizable starting materials.
The most logical disconnections are at the C-N bonds of the piperazine (B1678402) ring.
Disconnection A (C4-N bond): This approach involves the disconnection of the furan-2-ylmethyl group from the piperazine nitrogen at the 4-position. This leads to two key synthons: the 1-(2-chlorophenyl)piperazine (B141456) cation and the furan-2-ylmethyl anion. The corresponding synthetic equivalents would be 1-(2-chlorophenyl)piperazine and a furan-2-ylmethyl halide (e.g., furan-2-ylmethyl chloride or bromide) or furfural for a reductive amination pathway.
Disconnection B (C1-N bond): This strategy involves breaking the bond between the 2-chlorophenyl group and the piperazine nitrogen at the 1-position. This retrosynthetic step yields a 2-chlorophenyl cation synthon and a 1-(furan-2-ylmethyl)piperazine anion synthon. The practical starting materials for this approach would be a 2-chlorophenyl halide (e.g., 1-chloro-2-fluorobenzene or 1,2-dichlorobenzene) and 1-(furan-2-ylmethyl)piperazine.
Between these two strategies, Disconnection A is often more synthetically feasible as the N-alkylation of a pre-formed 1-arylpiperazine is a common and generally high-yielding reaction.
Established Synthetic Methodologies for this compound
Based on the retrosynthetic analysis, several synthetic methodologies can be employed to construct the target molecule. These can be broadly categorized into linear and convergent approaches.
Multi-Step Linear Synthetic Sequences
A multi-step linear synthesis would involve the sequential construction of the molecule, typically starting with the formation of the piperazine ring followed by the introduction of the substituents.
One plausible linear sequence begins with the synthesis of 1-(2-chlorophenyl)piperazine. This can be achieved through the reaction of 2-chloroaniline with bis(2-chloroethyl)amine. An alternative and often higher-yielding method is the palladium-catalyzed Buchwald-Hartwig amination or the copper-catalyzed Ullmann condensation of 2-chloro- or 2-bromo-chlorobenzene with piperazine.
Once 1-(2-chlorophenyl)piperazine is obtained, the synthesis proceeds with the N-alkylation of the secondary amine. This can be accomplished by reacting it with furan-2-ylmethyl chloride or bromide in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like acetonitrile or dimethylformamide (DMF).
Another linear approach involves the initial N-alkylation of piperazine with furan-2-ylmethyl chloride to form 1-(furan-2-ylmethyl)piperazine, which is then followed by the arylation of the remaining secondary amine with an activated 2-chlorophenyl halide.
Convergent Synthetic Approaches to the Piperazine Scaffold
A convergent strategy for this compound would involve the separate synthesis of 1-(2-chlorophenyl)piperazine and a reactive derivative of furan-2-carbaldehyde (furfural). The final step would then be a reductive amination reaction between these two fragments. In this process, the aldehyde group of furfural reacts with the secondary amine of 1-(2-chlorophenyl)piperazine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the final product. This method is often preferred due to its high selectivity and mild reaction conditions.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles can lead to more environmentally benign and sustainable synthetic routes. For the synthesis of this compound, several green chemistry strategies can be considered:
Catalytic Reactions: The use of catalytic methods, such as the Buchwald-Hartwig amination for the synthesis of the 1-arylpiperazine intermediate, is inherently greener than stoichiometric reactions as it reduces waste.
Atom Economy: Reductive amination is an example of a reaction with high atom economy, as most of the atoms from the reactants are incorporated into the final product.
Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For instance, exploring the use of ethanol, water, or ionic liquids as reaction media could be a green approach.
Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that can be optimized for the synthesis of this compound include:
For N-Alkylation:
Base: The choice and amount of base can significantly affect the reaction rate and yield. A systematic screening of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, diisopropylethylamine) can identify the optimal conditions.
Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature. Solvents such as acetonitrile, DMF, and dimethyl sulfoxide (DMSO) are commonly used and their impact on the reaction should be evaluated.
Temperature and Reaction Time: These parameters are often interdependent. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time at a given temperature to ensure complete conversion while minimizing the formation of byproducts.
For Reductive Amination:
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity, but other reagents like sodium cyanoborohydride or catalytic hydrogenation can also be explored.
pH: The pH of the reaction mixture can influence the formation of the iminium ion intermediate. Maintaining a slightly acidic pH is often optimal.
Stoichiometry of Reactants: Varying the molar ratio of the amine, aldehyde, and reducing agent can impact the yield and purity of the product.
The following table summarizes potential optimization parameters for the key synthetic steps:
| Reaction Step | Parameter to Optimize | Examples of Variations | Goal |
| N-Arylation | Catalyst System | Pd(OAc)₂/ligand, CuI/ligand | High yield, low catalyst loading |
| Base | K₂CO₃, Cs₂CO₃, t-BuONa | Efficient reaction, minimal side reactions | |
| Solvent | Toluene, Dioxane, DMF | Good solubility, optimal reaction temperature | |
| N-Alkylation | Base | K₂CO₃, Et₃N, DIPEA | Complete reaction, prevent quaternization |
| Solvent | Acetonitrile, DMF, Acetone | High yield, easy work-up | |
| Temperature | Room temperature to reflux | Faster reaction, minimize degradation | |
| Reductive Amination | Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | High selectivity, mild conditions |
| pH | Acetic acid, trifluoroacetic acid | Efficient iminium ion formation | |
| Solvent | Dichloromethane (B109758), 1,2-dichloroethane, Methanol | Good solubility, compatibility with reducing agent |
Design and Synthesis of Analogs of this compound for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, a series of analogs can be designed and synthesized. These modifications can probe the importance of different structural features for biological activity.
Modification of the Phenyl Ring: The 2-chloro substituent on the phenyl ring can be replaced with other halogens (F, Br, I) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups to investigate the electronic and steric requirements at this position. These analogs can be synthesized by starting with the appropriately substituted aniline or phenyl halide.
Modification of the Furan (B31954) Ring: The furan ring can be replaced with other five-membered heterocycles such as thiophene or pyrrole, or with a phenyl ring. This would help to understand the role of the heteroatoms and the aromatic system in biological interactions. The synthesis would involve using the corresponding aldehyde in a reductive amination reaction or the corresponding halide in an N-alkylation.
Modification of the Linker: The methylene linker between the furan and piperazine rings can be extended or branched to alter the conformational flexibility and distance between the two aromatic moieties.
The synthesis of these analogs would generally follow the same synthetic routes established for the parent compound, utilizing the appropriate starting materials for each modification.
The following table provides examples of potential analogs and the rationale for their design:
| Analog Structure | Modification | Rationale for Design |
| 1-(4-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine | Isomeric substitution on the phenyl ring | To probe the importance of the substituent position for activity. |
| 1-(2-Fluorophenyl)-4-(furan-2-ylmethyl)piperazine | Halogen substitution on the phenyl ring | To investigate the effect of different halogens on activity. |
| 1-(2-Methylphenyl)-4-(furan-2-ylmethyl)piperazine | Electron-donating group on the phenyl ring | To study the influence of electronic properties on the phenyl ring. |
| 1-(2-Chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine | Heterocycle replacement | To assess the role of the furan oxygen in biological interactions. |
| 1-(2-Chlorophenyl)-4-(2-phenylethyl)piperazine | Furan ring replacement and linker extension | To explore the necessity of the furan ring and the effect of linker length. |
Modifications to the 2-Chlorophenyl Moiety
The electronic and steric properties of the arylpiperazine scaffold can be systematically altered by modifying the substitution pattern on the phenyl ring. The synthesis of these analogs typically begins with the corresponding substituted aniline, which is used to construct the N-arylpiperazine ring, followed by alkylation with the furan-2-ylmethyl group. Common synthetic routes to N-arylpiperazines include the Buchwald-Hartwig amination, the Ullmann–Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. mdpi.com
Key modifications include:
Positional Isomerism: Moving the chloro substituent to the meta or para positions yields 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and 1-(4-chlorophenyl)piperazine (pCPP) based analogs, respectively. These isomers can exhibit distinct biological activity profiles due to altered electronic distribution and conformation.
Halogen Substitution: Replacing the chlorine atom with other halogens such as fluorine or bromine allows for fine-tuning of lipophilicity and electronic effects. For example, 1-(4-fluorophenyl)piperazine is a common precursor in medicinal chemistry. researchgate.net
Introduction of Other Functional Groups: The incorporation of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can significantly impact the molecule's properties. 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a well-known example of this type of modification.
Table 1: Examples of Analogs with Modifications to the Phenyl Moiety
| Compound Name | Modification | Precursor |
|---|---|---|
| 1-(3-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine | Chlorine at meta position | 1-(3-Chlorophenyl)piperazine |
| 1-(4-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine | Chlorine at para position | 1-(4-Chlorophenyl)piperazine |
| 1-(4-Fluorophenyl)-4-(furan-2-ylmethyl)piperazine | Fluorine instead of Chlorine | 1-(4-Fluorophenyl)piperazine |
| 1-(3-Trifluoromethylphenyl)-4-(furan-2-ylmethyl)piperazine | Trifluoromethyl group at meta position | 1-(3-Trifluoromethylphenyl)piperazine |
Variations on the Furan-2-ylmethyl Substitution
The furan-2-ylmethyl group at the N4 position of the piperazine ring can be replaced with a variety of other alkyl or arylmethyl substituents. The synthetic approach remains consistent, generally involving the N-alkylation or reductive amination of 1-(2-chlorophenyl)piperazine with the appropriately substituted aldehyde or halide.
Examples of these variations include:
Aromatic Ring Substitution: The furan ring can be substituted with other aromatic or heteroaromatic systems. Replacing the furan with a benzene (B151609) ring yields a benzyl derivative, 1-benzyl-4-(2-chlorophenyl)piperazine. Other heterocycles like thiophene or pyridine can also be incorporated to explore different steric and electronic interactions. nih.govresearchgate.netresearchgate.net The synthesis of thiophene- or pyridine-containing analogs can be achieved by reacting 1-(2-chlorophenyl)piperazine with the corresponding heteroaromatic methyl halide or aldehyde. nih.gov
Linker Modification: The methylene (-CH₂-) linker between the furan and piperazine rings can be altered. For instance, extending the alkyl chain or introducing a carbonyl group to form an amide linkage are common strategies to change the flexibility and polarity of the molecule.
Table 2: Examples of Analogs with Variations on the N4-Substituent
| Compound Name | N4-Substituent |
|---|---|
| 1-Benzyl-4-(2-chlorophenyl)piperazine | Benzyl |
| 1-(2-Chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine | Thiophen-2-ylmethyl |
| 1-(2-Chlorophenyl)-4-(pyridin-2-ylmethyl)piperazine | Pyridin-2-ylmethyl |
Structural Alterations of the Piperazine Heterocycle
Modifying the central piperazine core represents a more fundamental alteration to the molecular scaffold. Such changes can significantly affect the compound's conformation and basicity. While synthetically more challenging, these modifications offer access to novel chemical space.
Strategies for altering the piperazine ring include:
C-Substitution: Introducing substituents directly onto the carbon atoms of the piperazine ring increases molecular complexity and introduces stereogenic centers. nih.govacs.org Recent advances in catalysis have enabled more direct C-H functionalization of piperazines, although stereoselective synthesis often requires multi-step sequences starting from chiral precursors like amino acids. rsc.orgresearchgate.net
Ring Homologation: Expansion of the six-membered piperazine ring to a seven-membered diazepane (homopiperazine) ring is a common strategy in medicinal chemistry to alter the spatial arrangement of the nitrogen substituents.
Incorporation into Polycyclic Systems: The piperazine ring can be incorporated into more rigid, bridged, or fused bicyclic systems. nih.gov This strategy reduces conformational flexibility, which can lead to higher receptor selectivity.
Table 3: Examples of Structural Alterations to the Piperazine Heterocycle
| Type of Alteration | Example Structure | Synthetic Strategy |
|---|---|---|
| C-Substitution | 1-(2-Chlorophenyl)-2-methyl-4-(furan-2-ylmethyl)piperazine | Asymmetric synthesis from chiral amino alcohols or catalytic C-H functionalization. rsc.orgresearchgate.net |
| Ring Homologation | 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)-1,4-diazepane | Cyclization of appropriate diamine precursors. |
Spectroscopic and Chromatographic Characterization Techniques for this compound and its Analogs
The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of standard spectroscopic and chromatographic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure.
¹H NMR: The spectrum of the title compound is expected to show distinct signals for the protons on the 2-chlorophenyl ring (typically in the δ 6.8–7.5 ppm range), the furan ring (δ 6.0–7.5 ppm), the piperazine ring (broad signals around δ 2.5–3.2 ppm), and a characteristic singlet for the methylene bridge protons (-CH₂-) connecting the furan and piperazine rings (around δ 3.5 ppm). researcher.lifemdpi.com
¹³C NMR: The spectrum would display characteristic signals for the aromatic carbons of the chlorophenyl and furan rings, as well as signals for the piperazine and methylene carbons. For similar structures like 1-(4-chlorophenyl)piperazine, piperazine ring carbons appear around 45-50 ppm, while aromatic carbons are observed between 115-150 ppm. researcher.life
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern. The fragmentation of aryl-alkyl-piperazines is well-characterized. Key fragmentation pathways for the title compound would likely involve:
Cleavage of the benzylic C-N bond, leading to the formation of a stable furfuryl cation (m/z 81) or a 1-(2-chlorophenyl)piperazinyl radical.
Formation of a 1-(2-chlorophenyl)piperazine cation fragment.
Fragmentation of the piperazine ring itself, yielding characteristic ions at m/z 56, 70, or 119. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for:
Aromatic C-H stretching (~3000-3100 cm⁻¹)
Aliphatic C-H stretching (~2800-3000 cm⁻¹)
Aromatic C=C stretching (~1450-1600 cm⁻¹)
C-N stretching of the piperazine ring (~1100-1300 cm⁻¹)
C-O-C stretching of the furan ring (~1000-1150 cm⁻¹)
C-Cl stretching (~750 cm⁻¹) researcher.life
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for purity assessment and quantification of piperazine derivatives. unodc.org The aromatic rings (chlorophenyl and furan) in the title compound provide strong UV chromophores, allowing for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile piperazine derivatives and their analogs. rsc.orgnih.gov It is frequently used in forensic analysis for the characterization of designer drugs based on the piperazine scaffold. unodc.org
Table 4: Typical Chromatographic Conditions for Piperazine Derivative Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water or Methanol/Water gradient with additives like formic acid or ammonium acetate. | Diode Array Detector (DAD) or UV Detector |
In Vitro Pharmacological Characterization of 1 2 Chlorophenyl 4 Furan 2 Ylmethyl Piperazine: Mechanistic Insights
Ligand Binding Studies of 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine at Molecular Targets
The initial characterization of a compound's pharmacological activity involves determining its binding affinity for a range of biological macromolecules. These studies are crucial for identifying primary targets and understanding potential off-target effects.
G-Protein Coupled Receptors (GPCRs) and Receptor Subtype Selectivity
Arylpiperazine derivatives are well-documented ligands for various G-protein coupled receptors, particularly those involved in neurotransmission. While specific binding data for this compound is not extensively available in the public domain, the known affinities of its structural analogs provide valuable insights. For instance, chlorophenylpiperazine (B10847632) moieties are known to interact with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Compounds such as 1-(m-chlorophenyl)piperazine (m-CPP) have been shown to be agonists at 5-HT1B and 5-HT1C receptors. nih.gov The nature and position of the substituent on the phenyl ring, as well as the nature of the group attached to the other piperazine (B1678402) nitrogen, significantly influence the affinity and selectivity for different receptor subtypes.
A study on a series of 1-(pyrimidin-2-yl)piperazine derivatives, which share the piperazine core, revealed that these compounds were generally inactive in binding to dopamine D2 receptors but exhibited modest to weak affinity for 5-HT1A and alpha-1 adrenergic receptors. nih.gov This suggests that the activity of piperazine-containing compounds is highly dependent on the specific chemical moieties attached to the piperazine ring.
| Receptor Subtype | Reported Affinity of Related Compounds |
| 5-HT1A | Modest to weak affinity for some piperazine derivatives nih.gov |
| 5-HT1B | Agonist activity observed for m-CPP nih.gov |
| 5-HT1C | Agonist activity observed for m-CPP nih.gov |
| Dopamine D2 | Essentially inactive for a series of 1-(pyrimidin-2-yl)piperazine derivatives nih.gov |
| Alpha-1 Adrenergic | Modest to weak affinity for some piperazine derivatives nih.gov |
| Sigma Sites | Fairly potent ligand activity observed for a piperazine derivative nih.gov |
Ligand-Gated Ion Channels and Voltage-Gated Ion Channels
The interaction of this compound with ion channels is another important aspect of its pharmacological characterization. A study on a novel furan-based class of voltage-gated sodium channel blockers reported the synthesis and pharmacological evaluation of compounds containing a furan-piperazine scaffold. unodc.org These compounds were assessed for their ability to block the tetrodotoxin-resistant sodium channel Na(v)1.8, as well as the Na(v)1.2 and Na(v)1.5 subtypes, indicating that this structural motif has the potential for significant interaction with voltage-gated sodium channels. unodc.org
Enzyme Inhibition/Activation Kinetics
The potential for this compound to modulate enzyme activity is an area of active investigation. Piperazine derivatives have been explored as inhibitors of various enzymes. For example, certain piperazine-based compounds have been synthesized and evaluated as antimicrobial and antifungal agents, suggesting potential interactions with microbial enzymes. researchgate.net Additionally, piperazine derivatives have been investigated for their ability to inhibit tyrosinase. nih.gov The specific inhibitory or activating kinetics of this compound against a panel of enzymes would be necessary to fully characterize this aspect of its pharmacology.
Neurotransmitter Transporter Interactions
The arylpiperazine scaffold is a well-established pharmacophore for targeting monoamine transporters. Studies on chlorophenylpiperazine analogues have demonstrated their potential as high-affinity ligands for the dopamine transporter (DAT). researchgate.net Specifically, certain substitutions on the phenylpiperazine core can lead to high selectivity for DAT over other neurotransmitter transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET). researchgate.net This suggests that this compound may exhibit affinity for DAT, although direct experimental data is required for confirmation.
Cell-Based Functional Assays of this compound Activity
Beyond binding affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target, and to elucidate its impact on downstream cellular processes.
Intracellular Signaling Pathway Modulation (e.g., cAMP, ERK, NF-κB)
The engagement of GPCRs and other cell surface receptors by ligands like this compound can trigger a cascade of intracellular signaling events.
cAMP: The modulation of cyclic adenosine monophosphate (cAMP) levels is a common downstream effect of GPCR activation. Depending on whether the receptor is coupled to Gs or Gi proteins, an agonist can either increase or decrease intracellular cAMP concentrations. Functional assays that measure cAMP levels are therefore critical for determining the functional consequence of receptor binding.
ERK: The extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that can be modulated by GPCRs and other receptors. Phosphorylation of ERK is a common endpoint measurement for the activation of many classes of GPCRs.
NF-κB: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. Some piperazine derivatives have been investigated for their ability to modulate NF-κB activity, with some compounds showing inhibitory effects.
While direct experimental data on the modulation of these specific pathways by this compound is not currently available, the known activities of related compounds suggest that these are important pathways to investigate to fully understand its cellular effects.
Receptor Internalization and Desensitization Profiles
The study of receptor internalization and desensitization is crucial for understanding the temporal dynamics of drug action and the development of tolerance. These processes are particularly relevant for G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are common targets for piperazine-containing compounds. Agonist binding to a GPCR typically triggers a cascade of events, including receptor phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the binding of arrestin proteins. nih.gov This arrestin binding uncouples the receptor from its G protein, leading to desensitization of the signal, and can target the receptor for endocytosis, a process known as internalization. nih.govnih.gov
While specific experimental data on the receptor internalization and desensitization profiles of this compound are not extensively available in the current body of scientific literature, the general mechanisms are well-established for many GPCRs. nih.gov The process of internalization can be visualized and quantified using techniques like fluorescence microscopy with GFP-tagged receptors. nih.gov Such methods allow for the pharmacological characterization of ligands by measuring their ability to induce receptor redistribution from the cell surface to internal compartments. nih.gov
The structural motifs of this compound, namely the chlorophenylpiperazine and furan (B31954) components, suggest potential interactions with various neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors, which are known to undergo internalization upon activation. nih.govnih.gov The specific kinetics and arrestin-dependence of internalization would be key determinants of its pharmacological profile, influencing both the duration of its cellular effects and the potential for long-term adaptive changes in receptor sensitivity.
Cellular Viability and Proliferation in Mechanistic Contexts (e.g., anticancer mechanisms)
The piperazine scaffold is a recurring motif in a multitude of compounds investigated for their anticancer properties. researchgate.netmdpi.commdpi.com These derivatives have been shown to exert cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. researchgate.netmdpi.com The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes, leading to a reduction in cell viability and the inhibition of uncontrolled cell growth.
Although specific data for this compound is not detailed in the available literature, numerous studies on structurally related piperazine derivatives have demonstrated significant growth inhibitory activity. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were evaluated for their cytotoxicity against a panel of cancer cell lines, with some compounds exhibiting potent activity at micromolar concentrations. researchgate.netmdpi.com Similarly, quinolinequinones linked to piperazine analogs have been identified as potent inhibitors of cancer cell growth. nih.gov
The mechanistic basis for the anti-proliferative effects of piperazine derivatives is diverse and can include the induction of oxidative stress and cell cycle arrest. nih.gov The table below summarizes the cytotoxic activities of some representative piperazine derivatives against various cancer cell lines, illustrating the potential of this chemical class as a source of anticancer agents.
Table 1: Cytotoxic Activity of Selected Piperazine Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| QQ1 (a quinolinequinone-piperazine analog) | ACHN | Renal Cancer | 1.55 |
| Compound 26 (N-4-tert-butoxycarbonyl-2-phenyl piperazine derivative with 4-NO2) | A549 | Lung Cancer | 9.6 |
| Compound 27 (N-4-tert-butoxycarbonyl-2-phenyl piperazine derivative with 4-Cl) | A549 | Lung Cancer | 16.8 |
| Thiouracil amide derivative with tolyl piperazine | MCF7 | Breast Cancer | 18.23 |
| Compound 5a (a thiouracil derivative with piperazine) | MCF-7 | Breast Cancer | 22.68 |
| Compound 5b (a thiouracil derivative with piperazine) | MCF-7 | Breast Cancer | 25.71 |
This table is for illustrative purposes and shows data for related piperazine compounds, not this compound.
Apoptosis and Programmed Cell Death Pathway Activation
A primary mechanism through which many anticancer agents, including piperazine derivatives, exert their cytotoxic effects is by inducing apoptosis, or programmed cell death. e-century.us The evasion of apoptosis is a hallmark of cancer, and compounds that can reactivate this process are of significant therapeutic interest. e-century.us Several studies have demonstrated the pro-apoptotic capabilities of various piperazine-containing molecules in different cancer cell models. e-century.usnih.govnih.gov
The induction of apoptosis by piperazine derivatives can proceed through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, and often involves the activation of a cascade of enzymes called caspases. nih.gov For example, some novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells by generating reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and activating caspase-8. nih.govnih.gov This suggests the involvement of both mitochondrial- and death receptor-mediated apoptotic pathways. nih.govnih.gov
Another piperazine derivative, 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP), has been shown to induce dose-responsive apoptotic cell death in U937 leukemia cells through intrinsic mechanisms. e-century.us While the specific apoptotic signaling pathways activated by this compound have not been explicitly detailed, the existing evidence for related compounds suggests that it may also function by triggering programmed cell death in susceptible cancer cells.
Target Deconvolution Strategies for this compound
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. Target deconvolution for a molecule like this compound can be approached using a variety of advanced techniques.
Chemoproteomics and Activity-Based Protein Profiling
Chemoproteomics is a powerful discipline that utilizes chemical probes to study the interactions between small molecules and proteins on a proteome-wide scale. nih.govresearchgate.net A key strategy within chemoproteomics is activity-based protein profiling (ABPP), which employs chemical probes that covalently bind to the active sites of enzymes. digitellinc.comscispace.comnomuraresearchgroup.com This technique allows for the assessment of the functional state of enzymes in complex biological systems. scispace.comrsc.org
For a compound like this compound, an ABPP approach would involve designing and synthesizing a probe that incorporates the core structure of the molecule along with a reporter tag (e.g., biotin or a fluorescent dye) and a reactive group. This probe would then be used to label its protein targets in cell lysates or living cells. Subsequent enrichment of the labeled proteins and analysis by mass spectrometry would reveal the identity of the targets. nih.gov Competitive ABPP, where the proteome is pre-treated with the original compound before adding the probe, can be used to confirm target engagement and assess inhibitor potency and selectivity. digitellinc.com
Transcriptomic and Proteomic Signatures of Cellular Response
The response of a cell to a chemical compound involves complex changes in gene and protein expression. Analyzing these changes can provide valuable insights into the compound's mechanism of action and identify the cellular pathways it perturbs.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, can be performed using techniques like DNA microarrays or RNA sequencing (RNA-Seq). mdpi.com By treating cells with this compound and comparing their transcriptomic profile to untreated cells, it is possible to identify genes that are up- or down-regulated in response to the compound. mdpi.comresearchgate.net This can reveal the signaling pathways and biological processes that are affected.
Proteomics , the large-scale study of proteins, can be used to directly assess changes in protein abundance and post-translational modifications following treatment with the compound. nih.gov Techniques such as two-dimensional gel electrophoresis followed by mass spectrometry can be employed to identify proteins whose levels are altered upon drug exposure. nih.gov These proteomic signatures can complement transcriptomic data to provide a more complete picture of the cellular response and help to formulate hypotheses about the compound's molecular targets and mechanism of action.
Polypharmacology and Off-Target Interactions of this compound
Polypharmacology refers to the ability of a single drug to interact with multiple molecular targets. nih.gov This is a common characteristic of many drugs, including those containing the piperazine scaffold, which is known for its promiscuous binding to a variety of receptors. mdpi.comijrrjournal.comresearchgate.net The chlorophenylpiperazine moiety, in particular, is a well-known pharmacophore that confers affinity for several neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. nih.govnih.gov
Investigating off-target interactions is crucial for understanding the full pharmacological profile of a compound, including its potential for side effects and opportunities for drug repurposing. A systematic evaluation of the binding affinities of this compound across a diverse set of biological targets would be necessary to fully characterize its polypharmacological landscape.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Chlorophenyl 4 Furan 2 Ylmethyl Piperazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.
In a typical QSAR study, a dataset of analogs with known biological activities is used. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are then employed to build a predictive model.
For derivatives of this compound, QSAR models could elucidate the key structural features that govern their interaction with a specific biological target. For instance, a model might reveal that electron-withdrawing substituents on the chlorophenyl ring enhance activity, while bulky substituents on the furan (B31954) ring are detrimental. The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.
Pharmacophore Modeling and Ligand-Based Drug Design Derived from this compound
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. fiveable.meslideshare.netresearchgate.net This model serves as a 3D query to screen large compound libraries for novel scaffolds that possess the desired activity.
A pharmacophore model for this compound derivatives would typically be generated by superimposing a set of active analogs and identifying the common chemical features. These features often include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. fiveable.me The spatial relationships and distances between these features are critical for defining the pharmacophore.
Once a validated pharmacophore model is established, it can be used in several ways:
Virtual Screening: To search databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to be active.
Lead Optimization: To guide the modification of existing active compounds to better fit the pharmacophore model and improve their biological activity.
Scaffold Hopping: To identify new chemical scaffolds that present the same pharmacophoric features but have a different core structure, potentially leading to compounds with improved properties.
For arylpiperazine derivatives, pharmacophore models have been successfully used to identify ligands for various receptors, such as serotonin (B10506) receptors. mdpi.com These models often highlight the importance of the protonated nitrogen atom for charge-assisted hydrogen bonding, along with hydrophobic and aromatic regions for van der Waals interactions. mdpi.com
Computational Approaches to Understand Molecular Interactions of this compound
Computational methods provide atomic-level insights into the molecular interactions between this compound derivatives and their biological targets. These approaches are essential for understanding the mechanism of action and for the rational design of improved analogs.
Molecular Docking Simulations with Identified Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to understand the binding mode of this compound analogs and to predict their binding affinity. The process involves generating a multitude of possible conformations of the ligand within the binding site of the target protein and then scoring these poses based on a scoring function that estimates the binding energy.
Docking studies can reveal key interactions, such as:
Hydrogen bonds: Formed between polar atoms on the ligand and receptor.
Hydrophobic interactions: Occurring between nonpolar regions of the ligand and receptor.
Electrostatic interactions: Involving charged groups on both the ligand and the receptor.
Pi-pi stacking: Interactions between aromatic rings.
For instance, in studies of similar arylpiperazine derivatives, docking has been used to elucidate binding modes with targets like the androgen receptor and various enzymes. researchgate.net Such studies can guide the design of new analogs with enhanced affinity and selectivity.
Molecular Dynamics Simulations for Binding Conformations and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
MD simulations can be used to:
Assess the stability of the ligand's binding mode obtained from docking.
Identify key residues that are crucial for maintaining the interaction.
Observe conformational changes in both the ligand and the protein upon binding.
Provide a more accurate representation of the binding event by including the effects of solvent and thermal motion.
For arylpiperazine derivatives, MD simulations can help in understanding the dynamic nature of their interactions with receptors, leading to a more refined understanding of the structure-activity relationship.
Free Energy Calculations for Ligand-Target Affinities
While molecular docking provides a rapid estimation of binding affinity, more rigorous methods like free energy calculations offer a more accurate prediction. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy of a ligand to a protein. researchgate.netfrontiersin.orgacs.orgpeng-lab.orgnih.gov
These methods calculate the free energy of the complex, the free protein, and the free ligand in solution. The binding free energy is then obtained by taking the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand. researchgate.netfrontiersin.orgacs.orgpeng-lab.orgnih.gov These calculations can be performed on snapshots taken from an MD simulation trajectory, providing an average binding free energy that accounts for dynamic effects. Free energy calculations are valuable for ranking a series of analogs and for providing a more quantitative prediction of their potency.
Physicochemical Property Modulation for Optimized Biological Performance (e.g., LogP, solubility as they affect activity)
The biological performance of a drug candidate is not solely dependent on its binding affinity to the target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of this compound, modulating properties like lipophilicity (LogP) and aqueous solubility is a key aspect of the optimization process.
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. It plays a crucial role in its ability to cross cell membranes.
High LogP: Compounds with high lipophilicity can readily cross lipid bilayers but may suffer from poor aqueous solubility, leading to formulation challenges. They may also exhibit increased metabolic clearance and off-target toxicity.
Low LogP: Highly polar compounds tend to have good aqueous solubility but may have difficulty crossing biological membranes, resulting in poor absorption.
For arylpiperazine derivatives, achieving a balanced LogP is essential for good oral bioavailability. nih.gov
Solubility: Aqueous solubility is a critical factor for drug absorption and formulation. Poorly soluble compounds often exhibit low and variable bioavailability. The piperazine (B1678402) moiety in the this compound scaffold can be protonated at physiological pH, which generally enhances aqueous solubility. mdpi.com However, modifications to other parts of the molecule can significantly impact this property.
Structure-property relationship (SPR) studies aim to understand how structural modifications influence these physicochemical properties. By making systematic changes to the molecule and measuring the resulting LogP and solubility, predictive models can be developed to guide the design of analogs with an optimized ADME profile.
Preclinical in Vivo Efficacy and Mechanistic Investigations of 1 2 Chlorophenyl 4 Furan 2 Ylmethyl Piperazine Non Human Animal Models
Pharmacokinetic Profiling of 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine in Relevant Animal Models
No publicly available data from non-human animal model studies were found regarding the absorption, bioavailability, tissue distribution, blood-brain barrier penetration, metabolism, or excretion of this compound.
Efficacy Assessment in Established Disease Models (Non-Human)
Cancer Xenograft Models and Tumor Growth Inhibition
Investigations into the in vivo anticancer activity of this compound using cancer xenograft models have not been extensively reported in the available scientific literature. However, studies on structurally related compounds provide a basis for the potential exploration of this chemical class in oncology.
For instance, other complex piperidine (B6355638) and piperazine-containing molecules have been evaluated in preclinical cancer models. The compound 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) demonstrated a dose-dependent suppression of tumor growth in a mouse xenograft model of lung cancer. nih.gov This effect was associated with the inhibition of the NF-κB pathway and the induction of apoptosis. nih.gov Similarly, Vacquinol-1, a 2-(4-Chlorophenyl)quinolin-4-ylmethanol, has shown oncolytic efficacy in models of glioblastoma. nih.govrecipharm.com
These findings, while not directly pertaining to this compound, highlight the potential of molecules with chlorophenyl and piperazine-like scaffolds to exhibit antitumor properties, warranting future investigation of this specific compound in relevant xenograft models. murigenics.comnih.govgenoway.com
Models of Pain and Neuropathic Conditions
The furan-piperazine scaffold, a key structural component of this compound, has been identified in a novel class of potent voltage-gated sodium channel blockers. rti.orgnih.gov These channels, particularly the tetrodotoxin-resistant Nav1.8 subtype, are critical in the transmission of pain signals, making them a key target for analgesics.
Benchmark compounds from this furan-based series have demonstrated robust efficacy in rodent models of neuropathic pain. rti.orgnih.gov These agents function by blocking neuronal hyperexcitability, which is a key mechanism underlying neuropathic pain conditions. nih.gov The development of effective therapies for neuropathic pain remains a significant challenge, with existing treatments often providing incomplete relief. mdpi.comresearchgate.net The demonstrated in vivo activity of related furan-piperazine compounds suggests that this compound could possess therapeutic potential in this area.
| Compound Class | Animal Model | Key Finding | Mechanism of Action |
|---|---|---|---|
| Furan-Piperazine Derivatives | Rodent Model of Neuropathic Pain | Demonstrated robust efficacy in alleviating neuropathic pain. rti.orgnih.gov | Blockade of voltage-gated sodium channels (Nav1.8, Nav1.2, Nav1.5). rti.orgnih.gov |
Models of Inflammatory Disorders
Currently, there is a lack of specific preclinical data evaluating the efficacy of this compound in animal models of inflammatory disorders. While inflammation is a component of some conditions mentioned in other sections, such as neuropathic pain, dedicated studies in models of diseases like rheumatoid arthritis, inflammatory bowel disease, or sepsis have not been identified in the reviewed literature.
Antimicrobial Efficacy Models (e.g., antifungal, antibacterial, antimycobacterial)
The piperazine (B1678402) moiety is a common feature in a variety of compounds developed for their antimicrobial properties. mdpi.comresearchgate.net Various derivatives have been synthesized and have shown activity against a range of pathogens.
Antifungal Activity: Piperazine derivatives have been investigated as potential antifungal agents. researchgate.net For example, a piperazine propanol derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, an essential enzyme for the fungal cell wall, and exhibited in vitro activity against Candida albicans and Aspergillus fumigatus. nih.gov Other research has focused on designing novel triazole compounds containing a piperazine moiety, analogous to fluconazole, which also showed in vitro antifungal activity against several human pathogenic fungi. mdpi.comresearchgate.net
Antibacterial Activity: The piperazine ring is a core component of some antibacterial agents. scielo.brbiointerfaceresearch.com Synthesized piperazine derivatives have been tested against both Gram-positive and Gram-negative bacteria, with some compounds showing significant antimicrobial properties. researchgate.net For instance, a novel pleuromutilin derivative incorporating a nitrophenyl-piperazine moiety demonstrated excellent in vivo bactericidal efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in mouse infection models. nih.gov
While these studies establish the potential of the broader piperazine class in antimicrobial research, specific in vivo efficacy data for this compound is not currently available.
| Compound Class | Target Pathogen Type | Example Organism | Observed In Vivo/In Vitro Effect |
|---|---|---|---|
| Piperazine Propanol Derivatives | Fungus | Candida albicans, Aspergillus fumigatus | In vitro inhibition of 1,3-beta-D-glucan synthase. nih.gov |
| Triazole-Piperazine Compounds | Fungus | Various human pathogenic fungi | In vitro antifungal activity. researchgate.net |
| Pleuromutilin-Piperazine Derivatives | Bacteria (Gram-positive) | Methicillin-resistant Staphylococcus aureus (MRSA) | In vivo therapeutic effect in mouse infection models. nih.gov |
| General Piperazine Derivatives | Bacteria | Staphylococcus aureus, Escherichia coli | In vitro antibacterial activity. researchgate.net |
Central Nervous System Function Models (e.g., antidepressant, anxiolytic behaviors)
Phenylpiperazine derivatives are well-known for their interactions with central nervous system targets, particularly the serotonin (B10506) (5-HT) system. nih.gov The compound 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), a structural relative of the subject compound, is a known 5-HT receptor agonist that has been studied extensively in animal models. nih.govnih.gov
In vivo microdialysis studies in rats have shown that m-CPP increases extracellular 5-HT levels in the brain. nih.gov Behaviorally, phenylpiperazine agonists can produce a dose-dependent suppression of spontaneous locomotor activity in rats, an effect that is mediated by the stimulation of 5-HT receptors. nih.gov Furthermore, various N-(benzoyl-chlorophenyl)-piperazinyl acetamides have been synthesized and evaluated in mice, with some showing potent anxiolytic activity in preclinical models. nih.goveurekaselect.com These findings suggest that the chlorophenylpiperazine (B10847632) scaffold has significant potential to modulate CNS functions, including behaviors related to anxiety and depression. nih.govresearchgate.net
In Vivo Target Engagement and Pathway Confirmation Studies for this compound
Direct in vivo target engagement studies for this compound have not been specifically reported. However, based on the activities of closely related analogs, potential targets can be inferred.
For the furan-piperazine class, the primary targets identified are voltage-gated sodium channels, including Nav1.8, Nav1.2, and Nav1.5. rti.orgnih.gov In vivo efficacy in neuropathic pain models strongly supports the engagement of these channels as the mechanism of action. rti.orgnih.gov
For the chlorophenylpiperazine moiety, the primary targets are components of the serotonergic system. nih.govnih.gov In vivo studies with m-CPP confirm its interaction with 5-HT transporters, leading to increased extracellular serotonin. nih.gov Therefore, it is plausible that this compound could engage with either or both of these target classes.
Identification and Validation of Preclinical Biomarkers of Response to this compound
The identification and validation of preclinical biomarkers of response for this compound have not been documented in the scientific literature. Such studies would typically follow the establishment of robust in vivo efficacy in a specific disease model. Potential biomarkers would depend on the confirmed mechanism of action; for instance, if the compound proves effective in a cancer xenograft model via a specific pathway, proteins within that pathway could be evaluated as biomarkers of response.
Advanced Research Methodologies Applied to 1 2 Chlorophenyl 4 Furan 2 Ylmethyl Piperazine Discovery
High-Throughput Screening (HTS) and Chemical Library Design for Piperazine-Furan Scaffolds
The journey to identify a molecule like 1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine often begins with High-Throughput Screening (HTS). HTS allows for the rapid assessment of hundreds of thousands to millions of compounds for their ability to interact with a specific biological target. The success of an HTS campaign is fundamentally dependent on the quality and diversity of the chemical library being screened.
Piperazine (B1678402) is recognized as a "privileged scaffold" in drug design, meaning it is a structural element present in numerous approved drugs across various therapeutic areas. malvernpanalytical.comharvard.edu Its unique physicochemical properties, including solubility and basicity, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate. malvernpanalytical.com When combined with a furan (B31954) moiety, another common heterocycle in medicinal chemistry, the resulting piperazine-furan scaffold offers a versatile three-dimensional structure for creating diverse chemical libraries. tainstruments.comspringernature.com
The design of a chemical library focused on piperazine-furan scaffolds involves combinatorial chemistry, where different substituents are systematically added to the core structure. For the discovery of this compound, the library would be designed to explore variations at two key positions: the phenyl ring attached to one piperazine nitrogen and the substituent on the other.
Table 1: Illustrative Subset of a Combinatorial Library for Piperazine-Furan Scaffolds
| Scaffold | R1 Group (on Phenyl Ring) | R2 Group (attached to Piperazine) | Resulting Compound |
|---|---|---|---|
| Piperazine-Furan | 2-Chlorophenyl | Furan-2-ylmethyl | This compound |
| Piperazine-Furan | 4-Chlorophenyl | Furan-2-ylmethyl | 1-(4-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine |
| Piperazine-Furan | 2-Methoxyphenyl | Furan-2-ylmethyl | 1-(2-Methoxyphenyl)-4-(furan-2-ylmethyl)piperazine |
| Piperazine-Furan | 2-Chlorophenyl | Thiophen-2-ylmethyl | 1-(2-Chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine |
This strategic diversification allows researchers to efficiently probe the structure-activity relationship (SAR) and identify "hits"—compounds that show activity in the initial screen. Following HTS, these hits undergo further validation and optimization to improve their potency, selectivity, and drug-like properties, a process that ultimately leads to the selection of a lead compound.
Biophysical Techniques for Elucidating Molecular Interactions
Once a lead compound such as this compound is identified, it is crucial to understand the precise nature of its interaction with the biological target. Biophysical techniques provide quantitative data on binding kinetics, thermodynamics, and the structural details of the ligand-target complex, which are invaluable for lead optimization.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. malvernpanalytical.com In a typical SPR experiment to characterize this compound, the target protein is immobilized on a sensor chip. A solution containing the compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nuvisan.com
The resulting data, plotted as a sensorgram, provides kinetic parameters of the interaction:
Association rate constant (ka): The rate at which the compound binds to the target.
Dissociation rate constant (kd): The rate at which the compound dissociates from the target.
Equilibrium dissociation constant (KD): A measure of binding affinity, calculated as the ratio of kd/ka. A lower KD value indicates a stronger binding interaction.
This kinetic information is critical for understanding how long the compound remains bound to its target, which can correlate with its biological effect.
Table 2: Hypothetical SPR Kinetic Data for this compound
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (ka) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 5.0 x 10⁻³ | s⁻¹ |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions because it directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. nih.govnih.gov In a single ITC experiment, a complete thermodynamic profile of the interaction between this compound and its target can be obtained without the need for labeling or immobilization. nih.govphyschemres.org
The experiment involves titrating the compound into a sample cell containing the target protein. tainstruments.com The resulting heat changes are measured to determine:
Binding Affinity (Ka or KD): The strength of the interaction.
Stoichiometry (n): The ratio of ligand to target in the complex.
Enthalpy (ΔH): The change in heat upon binding, reflecting the making and breaking of bonds.
Entropy (ΔS): The change in disorder of the system upon binding, often related to conformational changes and the displacement of water molecules.
These thermodynamic parameters reveal the driving forces behind the binding event (whether it is enthalpy-driven or entropy-driven), providing deep mechanistic insights that guide the rational design of more potent and specific molecules. springernature.com
Table 3: Hypothetical Thermodynamic Profile from ITC Analysis
| Parameter | Value | Unit |
|---|---|---|
| Affinity (KD) | 25 | nM |
| Stoichiometry (n) | 1.05 | - |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (TΔS) | +2.2 | kcal/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information about molecules in solution. In the context of drug discovery, NMR is used to confirm the binding of a ligand and to map the interaction interface on both the ligand and the target protein.
Several NMR experiments can be applied to study the complex formed by this compound and its target:
Chemical Shift Perturbation (CSP): Also known as ligand-observe or protein-observe NMR, this method tracks changes in the chemical shifts of atomic nuclei upon complex formation. By comparing the NMR spectra of the free and bound states, researchers can identify which specific atoms are involved in the binding interface.
Saturation Transfer Difference (STD-NMR): This ligand-observe experiment identifies which protons on the compound are in close proximity to the protein target, providing a clear footprint of the ligand's binding epitope.
Nuclear Overhauser Effect (NOE): NOE experiments can provide distance constraints between atoms in the ligand-target complex, which can be used to calculate a high-resolution 3D structure of the complex.
These structural details are invaluable for understanding the specific molecular recognition events and for guiding structure-based drug design efforts.
Omics Technologies in Response to this compound Treatment
To understand the broader biological effects of a compound beyond its primary target, researchers turn to "omics" technologies. These methods provide a global snapshot of cellular changes at the level of proteins (proteomics), genes (genomics), or metabolites (metabolomics).
Proteomics for Global Protein Expression Changes
Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by a cell or organism at a given time. When cells are treated with this compound, proteomics can reveal how the compound affects cellular pathways, identifies potential off-target effects, and helps to elucidate its mechanism of action.
A common proteomics workflow involves treating cultured cells with the compound, extracting the total protein content, and using mass spectrometry to identify and quantify thousands of individual proteins. By comparing the proteomes of treated versus untreated cells, researchers can identify proteins that are significantly up-regulated or down-regulated.
This information can reveal which cellular signaling pathways are modulated by the compound, potentially confirming its intended mechanism or uncovering novel biological activities. For example, a proteomic analysis might show that treatment with this compound leads to changes in proteins involved in apoptosis, cell cycle regulation, or metabolic pathways.
Table 4: Representative Data from a Hypothetical Proteomics Study This interactive table shows a selection of proteins whose expression levels changed significantly after treatment with this compound.
| Protein Name | Gene Symbol | Fold Change | p-value | Biological Process |
|---|---|---|---|---|
| Casein Kinase 2 | CSNK2A1 | -2.5 | 0.001 | Signal Transduction |
| Bcl-2-associated X protein | BAX | +3.1 | 0.0005 | Apoptosis Regulation |
| Cyclin-dependent kinase 1 | CDK1 | -1.8 | 0.003 | Cell Cycle Control |
| Heat Shock Protein 90 | HSP90AA1 | +1.5 | 0.015 | Protein Folding |
Metabolomics for Perturbations in Metabolic Pathways
The burgeoning field of metabolomics is being increasingly applied to understand the mechanism of action and potential effects of novel chemical entities. This analytical approach provides a snapshot of the metabolic state of a biological system by quantifying a large number of small molecules (metabolites). In the context of the discovery and development of this compound, metabolomic profiling can offer invaluable insights into how the compound perturbs metabolic pathways.
By exposing biological systems, such as cell cultures or animal models, to this compound, researchers can identify significant changes in the concentrations of various metabolites. These alterations can help to elucidate the compound's mechanism of action, identify potential biomarkers of efficacy or toxicity, and uncover off-target effects. The data generated from such studies are typically complex, necessitating the use of advanced statistical and bioinformatic tools for analysis and interpretation.
Detailed Research Findings:
While specific metabolomic studies on this compound are not extensively published, the general methodology for such an investigation would involve the following steps:
Sample Collection: Biological samples (e.g., plasma, urine, tissue extracts) are collected from a control group and a group treated with this compound.
Metabolite Extraction and Analysis: Metabolites are extracted from the samples and analyzed using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
Data Processing and Statistical Analysis: The raw data are processed to identify and quantify metabolites. Statistical methods, including multivariate analysis (e.g., Principal Component Analysis - PCA) and univariate analysis, are then employed to pinpoint metabolites that are significantly altered by the compound.
Pathway Analysis: The differentially expressed metabolites are mapped to known metabolic pathways to understand the biological processes affected by this compound.
The following interactive data table represents a hypothetical outcome of a metabolomics study, illustrating the types of changes that could be observed in key metabolic pathways following treatment with this compound.
| Metabolic Pathway | Key Metabolite | Fold Change (Treated vs. Control) | p-value | Putative Biological Implication |
| Tryptophan Metabolism | Kynurenine | 2.5 ↑ | <0.01 | Modulation of inflammatory and neurotransmitter pathways |
| Tryptophan Metabolism | Serotonin (B10506) | 0.6 ↓ | <0.05 | Potential impact on serotonergic signaling |
| Glycolysis | Lactate | 1.8 ↑ | <0.05 | Alteration in cellular energy metabolism |
| Pentose Phosphate Pathway | Sedoheptulose-7-phosphate | 0.7 ↓ | <0.05 | Impact on nucleotide biosynthesis and redox balance |
| Fatty Acid Beta-Oxidation | Acetylcarnitine | 1.5 ↑ | <0.01 | Increased fatty acid utilization |
| Urea Cycle | Arginine | 0.8 ↓ | <0.05 | Potential effect on nitric oxide synthesis |
This table is a representative example and not based on actual experimental data for this compound.
Advanced Imaging Techniques for Preclinical Assessment (e.g., PET radioligand development for target occupancy)
Preclinical imaging plays a crucial role in drug development by enabling the non-invasive, longitudinal study of biological processes in living animal models. chematech-mdt.com Among the various imaging modalities, Positron Emission Tomography (PET) is a highly sensitive technique that allows for the quantitative assessment of a drug's pharmacokinetic and pharmacodynamic properties in vivo. nih.gov The development of a specific PET radioligand for this compound would be a significant step in its preclinical assessment.
A PET radioligand is a biologically active molecule that is labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov Once administered, the radioligand binds to its specific target in the body, and the emitted positrons can be detected by a PET scanner, providing a three-dimensional image of the target's distribution and density.
The development of a PET radioligand for this compound would allow researchers to:
Determine Target Occupancy: By measuring the displacement of the radioligand by the unlabeled drug, researchers can quantify the extent to which this compound binds to its intended target in the brain or other organs. This is critical for establishing a dose-response relationship and selecting appropriate doses for further studies. nih.gov
Assess Pharmacokinetics: PET imaging can track the uptake, distribution, and clearance of the radiolabeled compound throughout the body, providing valuable information about its pharmacokinetic profile.
Investigate Target Engagement in Disease Models: The radioligand can be used in animal models of disease to study how target expression may be altered and whether this compound engages its target under pathological conditions.
Detailed Research Findings:
While a specific PET radioligand for this compound has not been reported, the development process would likely follow established methodologies for similar piperazine-containing compounds targeting receptors in the central nervous system, such as the sigma-1 receptor. nih.govnih.gov
The following table outlines the key steps and considerations in the development of a novel PET radioligand for this compound.
| Development Phase | Key Activities | Desired Outcomes |
| Precursor Synthesis and Radiolabeling | Synthesis of a suitable precursor for radiolabeling with ¹¹C or ¹⁸F. Optimization of the radiolabeling reaction conditions. | High radiochemical yield and purity of the PET radioligand. |
| In Vitro Characterization | Autoradiography and binding assays using tissue homogenates to determine the affinity and specificity of the radioligand for its target. | High affinity and selectivity for the target receptor with minimal off-target binding. |
| In Vivo Evaluation in Animals | Biodistribution studies to assess the uptake of the radioligand in various organs. PET imaging to visualize the distribution of the radioligand in the brain and other tissues. | Good brain penetration (if targeting the CNS) and specific binding to the target region. nih.gov |
| Metabolite Analysis | Analysis of blood and brain tissue to identify and quantify any radiometabolites that could interfere with the PET signal. | The radioligand should have minimal metabolism in the brain to ensure that the PET signal accurately reflects target binding. nih.gov |
| Target Occupancy Studies | Pre-treatment of animals with increasing doses of unlabeled this compound followed by PET imaging with the radioligand. | A dose-dependent reduction in the specific binding of the radioligand, allowing for the calculation of target occupancy. |
The successful development of a PET radioligand for this compound would provide a powerful tool for its preclinical evaluation and could help to de-risk its progression into clinical trials. tums.ac.ir
Future Research Directions and Unaddressed Academic Questions for 1 2 Chlorophenyl 4 Furan 2 Ylmethyl Piperazine
Exploration of Novel Mechanistic Pathways and Target Identification
A primary unaddressed question is the precise mechanism of action and the specific biological targets of 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine. The piperazine (B1678402) core is a prevalent motif in compounds targeting the central nervous system (CNS), often interacting with receptors like serotonin (B10506) (5-HT) and dopamine (B1211576) (D2). researchgate.netnih.gov For instance, related compounds such as 1-(m-chlorophenyl)piperazine (m-CPP) are known agonists at 5-HT1B and 5-HT1C receptors. nih.gov Future research should, therefore, initiate with a broad-based screening against a panel of CNS receptors and transporters.
Furthermore, other structurally similar molecules have demonstrated diverse biological activities. For example, certain furan (B31954) derivatives act as inhibitors of tubulin polymerization, a mechanism crucial in anticancer research. nih.gov Other piperazine-containing compounds have been designed as sigma-1 (σ1) receptor ligands, which are implicated in neurodegenerative diseases. nih.gov A comprehensive target identification strategy is essential.
Table 1: Proposed Screening Cascade for Target Identification
| Screening Phase | Method | Potential Targets | Rationale based on Structural Analogs |
| Primary Screen | Radioligand Binding Assays | GPCRs (Serotonin, Dopamine, Adrenergic), Ion Channels | The phenylpiperazine moiety is a classic pharmacophore for CNS-acting drugs. researchgate.net |
| Secondary Screen | Enzyme Inhibition Assays | Kinases, Tubulin | Furan and piperazine derivatives have shown activity against these targets. nih.gov |
| Cell-Based Assays | Phenotypic Screening | Cancer cell lines, Neuronal cell cultures | To identify unexpected activities and validate primary screen hits in a biological context. |
| Target Deconvolution | Affinity Chromatography, Proteomics | Cellular proteome | To identify novel or unknown binding partners if phenotypic effects are observed without a clear target. |
This systematic approach will be pivotal in uncovering novel mechanistic pathways and establishing a foundational understanding of the compound's pharmacology.
Development of Advanced Drug Delivery Systems for Preclinical Applications
To optimize the therapeutic potential of this compound in preclinical models, the development of advanced drug delivery systems is crucial. Nanoscale drug delivery systems, such as liposomes, dendrimers, and polymeric nanoparticles, can enhance the efficacy and specificity of therapeutic agents by targeting diseased cells while minimizing systemic side effects. researchgate.net Implantable drug delivery systems (IDDSs) represent another avenue, offering controlled, long-term release that can improve patient compliance and reduce off-target effects by maintaining stable local drug concentrations. mdpi.com
Future research should focus on formulating the compound into various nanocarriers and evaluating their physicochemical properties, drug-loading efficiency, and release kinetics. researchgate.net These formulations would then be tested in animal models to assess their pharmacokinetic profiles and biodistribution, aiming to improve bioavailability and targeted delivery, particularly for potential applications in oncology or neurology.
Rational Design of Combination Therapies with this compound in Disease Models
Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and virology. plos.org This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. plos.org Once the primary mechanism of action for this compound is identified, the rational design of combination therapies will be a logical next step.
For example, if the compound is found to be a tubulin inhibitor, combining it with a DNA-damaging agent or a kinase inhibitor could produce synergistic anticancer effects. If it demonstrates activity as a neuromodulator, combining it with existing antidepressants or antipsychotics could lead to improved treatment outcomes for psychiatric disorders. Preclinical studies in relevant disease models (e.g., tumor xenografts, behavioral models of depression) will be necessary to validate these combinations and assess their synergistic potential.
Addressing Gaps in the Comprehensive Structure-Activity Relationship Profile
A comprehensive Structure-Activity Relationship (SAR) profile for this compound is currently lacking. Systematic structural modifications are needed to understand how different parts of the molecule contribute to its biological activity. The versatile structure of piperazine allows for easy modification to achieve desired pharmacological effects. researchgate.net
Key areas for SAR exploration include:
The Chlorophenyl Ring: Investigating the effect of the position (ortho-, meta-, para-) and nature (e.g., fluorine, methyl) of the substituent on the phenyl ring. Studies on similar compounds show that such modifications are critical for inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). frontiersin.org
The Furan Ring: Replacing the furan with other heterocycles (e.g., thiophene, pyridine) or substituting it at various positions to probe its role in target binding.
The Piperazine Core: Exploring modifications to the piperazine ring itself, such as introducing conformational constraints or additional functional groups.
These studies will generate a library of analogs, and their evaluation will provide crucial insights for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov
Table 2: Key Structural Regions for SAR Investigation
| Molecular Region | Proposed Modifications | Desired Outcome |
| Chlorophenyl Moiety | Varying substituent position (meta, para) and type (F, Br, CH3, OCH3) | Enhance binding affinity and selectivity |
| Furan Moiety | Substitution on the furan ring; replacement with thiophene, thiazole, or pyridine | Modulate potency and metabolic stability |
| Piperazine Linker | Introduction of rigidity (e.g., bicyclic systems); N-oxide formation | Improve pharmacokinetic properties |
Application of Artificial Intelligence and Machine Learning for Predictive Modeling and Lead Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and accurate prediction of compound properties. These tools can integrate large, diverse datasets, including chemical structures and biological activity, to identify complex patterns that are not apparent through traditional methods.
For this compound, AI/ML models can be employed for several purposes:
Predictive Modeling: Training models on data from the SAR studies to predict the activity of virtual, unsynthesized analogs, thereby prioritizing the most promising compounds for synthesis. mdpi.comnih.gov
Lead Optimization: Using generative models to design novel analogs with improved properties, such as higher potency, better selectivity, or a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
Interaction Prediction: Developing models to predict potential drug-drug interactions, which is a critical step in ensuring clinical safety. nih.gov
The application of algorithms like Random Forest, Support Vector Machines (SVM), and deep neural networks could significantly accelerate the optimization process from a hit compound to a viable drug candidate. plos.orgmdpi.com
Synthesis of Metabolically Stabilized Analogs for Enhanced In Vivo Performance
A significant hurdle in drug development is poor metabolic stability, which can lead to rapid clearance and low in vivo efficacy. The piperazine and furan rings can be susceptible to metabolic degradation by cytochrome P450 enzymes. Future research must focus on identifying the metabolic "hotspots" on this compound and synthesizing analogs with enhanced stability. nih.gov
Common strategies to improve metabolic stability include:
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) to slow the rate of enzymatic cleavage (the kinetic isotope effect).
Fluorination: Introducing fluorine atoms at or near sites of metabolism to block oxidation. nih.gov
Structural Modification: Altering the chemical structure to remove or sterically hinder the metabolically weak points.
Improving metabolic stability is a critical step for advancing any promising compound from preclinical to clinical development. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine?
- Methodology :
- Nucleophilic substitution : React 1-(2-chlorophenyl)piperazine with furfuryl bromide in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at room temperature for 6–12 hours. Monitor progress via TLC (hexane:EtOAc = 2:1) .
- Purification : Use column chromatography (silica gel, EtOAc:hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) .
- Key parameters :
- Temperature: 25–40°C to avoid side reactions.
- Solvent choice: DMF enhances reactivity but requires thorough removal during workup.
Q. How is the structural integrity of this compound validated post-synthesis?
- Characterization techniques :
- NMR : Assign peaks for the chlorophenyl (δ 7.2–7.5 ppm, aromatic protons) and furan (δ 6.2–6.4 ppm, α-protons; δ 7.3–7.5 ppm, β-protons) groups .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 291.1 (C₁₅H₁₆ClN₂O⁺) .
- IR : Identify N–H stretching (3300 cm⁻¹) and C–Cl vibrations (750 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- In vitro screens :
- Antimicrobial : Use broth microdilution (MIC against S. aureus, E. coli) .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A/2A) and dopamine (D₂) receptors at 1–10 µM concentrations .
- Dose-response : Test 0.1–100 µM to establish EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors?
- Mechanistic insights :
- Docking studies : The chlorophenyl group enhances hydrophobic interactions with 5-HT₁A receptor pockets (PDB ID: 6WGT), while the furan moiety may form π-π stacking with Tyr96 .
- Functional assays : Measure cAMP inhibition (5-HT₁A) or phospholipase C activation (5-HT₂A) in transfected HEK293 cells .
- Contradictions : Discrepancies in binding affinity (e.g., Ki = 12 nM vs. 45 nM) may arise from assay conditions (e.g., membrane vs. whole-cell preparations) .
Q. What structural modifications enhance selectivity for serotonin receptors over dopamine receptors?
- SAR strategies :
- Substituent effects :
| Modification | 5-HT₁A Affinity (Ki) | D₂ Affinity (Ki) |
|---|---|---|
| Furan → thiophene | ↑ 2-fold | ↓ 5-fold |
| Chlorophenyl → methoxy | ↓ 3-fold | No change |
- Stereochemistry : Introduce chiral centers (e.g., hydroxypropyl linker) to exploit receptor stereoselectivity .
Q. How can computational models predict the pharmacokinetic profile of this compound?
- In silico tools :
- ADMET prediction : Use SwissADME to estimate logP (2.8), BBB permeability (+), and CYP450 inhibition risk .
- MD simulations : Simulate blood-brain barrier penetration (GROMACS, 100 ns) to assess diffusion rates .
- Validation : Compare predicted vs. experimental Caco-2 permeability .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Case example : Conflicting reports on anticancer activity (IC₅₀ = 8 µM vs. >50 µM):
- Variables to assess :
- Cell line heterogeneity (e.g., HepG2 vs. MCF-7).
- Assay duration (24 vs. 72 hours) .
- Mitigation : Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS) and include positive controls (e.g., doxorubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
